
Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-(4-methylphenyl)piperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide) at elevated temperatures.
Major Products:
Oxidation: 4-oxo-4-(4-methylphenyl)piperidine-1-carboxylate.
Reduction: Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-methanol.
Substitution: Benzyl 4-azido-4-(4-methylphenyl)piperidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and carboxylate groups may form hydrogen bonds with target proteins, while the benzyl group could engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 4-Benzylpiperidine
- 1-Benzyl-4-hydroxypiperidine
Comparison: Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C20H23NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-16-7-9-18(10-8-16)20(23)11-13-21(14-12-20)19(22)24-15-17-5-3-2-4-6-17/h2-10,23H,11-15H2,1H3 |
Clave InChI |
YKFRAXREUMJWFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
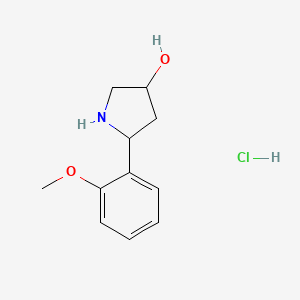
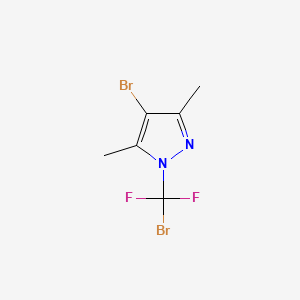
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
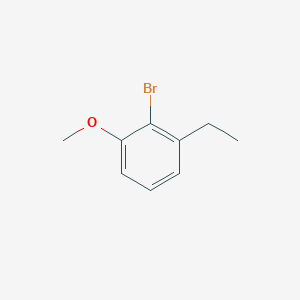

![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)
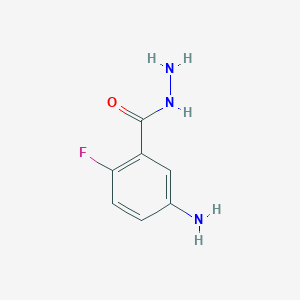



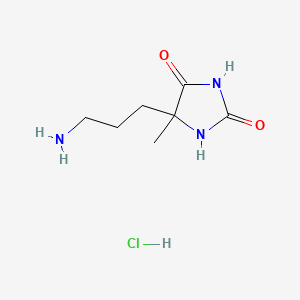
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
